molecular formula C18H13N9O5 B11694167 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11694167
M. Wt: 435.4 g/mol
InChI Key: UYTGVXLKEXJBIN-AWQFTUOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H13N9O5

Molecular Weight

435.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H13N9O5/c19-16-17(24-32-23-16)26-15(10-4-2-1-3-5-10)14(21-25-26)18(29)22-20-9-11-8-12(27(30)31)6-7-13(11)28/h1-9,28H,(H2,19,23)(H,22,29)/b20-9+

InChI Key

UYTGVXLKEXJBIN-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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